molecular formula C8H15Cl2N3 B12440094 3-(1H-imidazol-1-yl)piperidine dihydrochloride

3-(1H-imidazol-1-yl)piperidine dihydrochloride

Cat. No.: B12440094
M. Wt: 224.13 g/mol
InChI Key: YGHWDQLWEMNUAP-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N3 It is a derivative of piperidine and imidazole, two important heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)piperidine dihydrochloride typically involves the reaction of piperidine with imidazole under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, followed by the addition of piperidine. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to imidazole N-oxide derivatives, while substitution reactions can yield a variety of substituted imidazole compounds .

Scientific Research Applications

3-(1H-imidazol-1-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which can influence various biochemical pathways. Additionally, the piperidine ring can interact with receptors in the body, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride
  • 2-(1H-imidazol-1-yl)ethylpiperidine dihydrochloride
  • 4-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride

Uniqueness

3-(1H-imidazol-1-yl)piperidine dihydrochloride is unique due to its specific combination of the imidazole and piperidine rings. This combination imparts distinct chemical properties, making it valuable for various research applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities further distinguish it from similar compounds .

Properties

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

3-imidazol-1-ylpiperidine;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c1-2-8(6-9-3-1)11-5-4-10-7-11;;/h4-5,7-9H,1-3,6H2;2*1H

InChI Key

YGHWDQLWEMNUAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2C=CN=C2.Cl.Cl

Origin of Product

United States

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